5-Isobutylisoxazole-3-carboxylic acid

Description

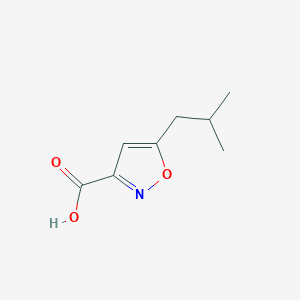

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylpropyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5(2)3-6-4-7(8(10)11)9-12-6/h4-5H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMDISUDXFJSLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360695 | |

| Record name | 5-isobutylisoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150517-80-9 | |

| Record name | 5-isobutylisoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Isobutylisoxazole-3-carboxylic Acid

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone in medicinal chemistry and drug development. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a multitude of pharmacologically active agents. 5-Isobutylisoxazole-3-carboxylic acid, the subject of this guide, represents a valuable building block for the synthesis of more complex molecules, leveraging the lipophilic isobutyl group at the 5-position and the versatile carboxylic acid handle at the 3-position for further chemical elaboration.

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. Moving beyond a mere recitation of steps, we will delve into the mechanistic underpinnings of the synthetic strategy, offering insights into the rationale behind the chosen conditions and providing a robust framework for its successful implementation in a research and development setting.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The most efficient and reliable pathway to this compound involves a two-step sequence:

-

[3+2] Dipolar Cycloaddition: Formation of the isoxazole core through the reaction of a terminal alkyne with a nitrile oxide precursor to yield ethyl 5-isobutylisoxazole-3-carboxylate.

-

Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product.

This strategy is predicated on the well-established and highly regioselective nature of the Huisgen 1,3-dipolar cycloaddition for the construction of five-membered heterocycles.[1][2][3]

Figure 1: Overall synthetic pathway for this compound.

Part 1: Synthesis of Ethyl 5-isobutylisoxazole-3-carboxylate via [3+2] Dipolar Cycloaddition

Mechanistic Insight

The core of this synthesis is the [3+2] dipolar cycloaddition, a powerful ring-forming reaction. In this specific application, a nitrile oxide is generated in situ from ethyl nitroacetate through dehydration mediated by a base. This highly reactive 1,3-dipole then readily reacts with the terminal alkyne, 4-methyl-1-pentyne (the dipolarophile), to form the 3,5-disubstituted isoxazole ring with high regioselectivity.[3][4] The use of a base like sodium hydroxide is crucial as it facilitates the formation of the nitrile oxide intermediate.[4]

Figure 2: Experimental workflow for the cycloaddition step.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Methyl-1-pentyne | 82.14 | 1.0 equiv. | - | Commercially available.[5][6][7][8][9] |

| Ethyl nitroacetate | 133.10 | 2.5 equiv. | - | Commercially available.[10] Caution: Lachrymator. Handle in a fume hood.[11][12][13][14] |

| Sodium Hydroxide (NaOH) | 40.00 | 0.1 equiv. | - | Prepare a fresh aqueous solution (e.g., 4 M). |

| Ethanol (EtOH) | - | - | - | Reagent grade. |

| Deionized Water | - | - | - | - |

| Ethyl Acetate (EtOAc) | - | - | - | For extraction. |

| Brine | - | - | - | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | For drying. |

| Silica Gel | - | - | - | For chromatography. |

Procedure:

-

To a sealed tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methyl-1-pentyne (1.0 equiv.).

-

Add a mixture of ethanol and water (e.g., a 1:3 v/v ratio).

-

Add ethyl nitroacetate (2.5 equiv.) to the stirred solution.

-

To this vigorously stirred mixture, add a 4 M aqueous solution of sodium hydroxide (0.1 equiv.).

-

Seal the vessel and heat the reaction mixture to 60 °C for 16-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure ethyl 5-isobutylisoxazole-3-carboxylate.

Part 2: Hydrolysis of Ethyl 5-isobutylisoxazole-3-carboxylate

Causality Behind Method Selection

The conversion of the stable ethyl ester to the desired carboxylic acid is a critical final step. This is achieved through hydrolysis, which can be effectively catalyzed by either acid or base.

-

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process.[4] To drive the reaction to completion, a large excess of water is used, typically by employing a moderately concentrated aqueous acid solution. A key advantage is that the product is the free carboxylic acid, simplifying the work-up. A proven method for a similar substrate involves using 60% aqueous sulfuric acid.

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion, forming the carboxylate salt. A subsequent acidification step is required to protonate the salt and isolate the carboxylic acid. This method is often preferred for its high yields and irreversibility.

Both methods are presented here, allowing the researcher to choose based on available reagents and desired work-up conditions.

Experimental Protocol 2A: Acid-Catalyzed Hydrolysis

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add ethyl 5-isobutylisoxazole-3-carboxylate (1.0 equiv.).

-

Add 60% aqueous sulfuric acid (H₂SO₄). The volume should be sufficient to allow for effective stirring.

-

Heat the mixture to reflux (approximately 100-110 °C) for 3-5 hours. The reaction can be monitored by TLC by spotting a small, quenched (neutralized) aliquot.

-

Once the starting material is consumed, cool the reaction mixture in an ice bath.

-

The product, this compound, may precipitate upon cooling. If so, collect the solid by vacuum filtration.

-

If the product remains in solution, extract the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Experimental Protocol 2B: Base-Catalyzed Hydrolysis (Saponification)

Procedure:

-

Dissolve ethyl 5-isobutylisoxazole-3-carboxylate (1.0 equiv.) in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a round-bottom flask with a magnetic stir bar.

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 2 M, 2-3 equiv.).

-

Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours, monitoring by TLC for the disappearance of the starting ester.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

-

A precipitate of this compound should form. Collect the solid by vacuum filtration.

-

If no precipitate forms, extract the acidified aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to obtain the product.

Conclusion and Outlook

This guide outlines a robust and reproducible two-step synthesis for this compound, grounded in the well-established principles of 1,3-dipolar cycloaddition and ester hydrolysis. The detailed protocols, supported by mechanistic rationale and authoritative citations, provide researchers with a self-validating system for the production of this valuable heterocyclic building block. The flexibility in the hydrolysis step allows for adaptation based on laboratory-specific constraints and preferences. Successful implementation of this protocol will enable the efficient synthesis of the target molecule, paving the way for its use in the development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

- Synthesis of isoxazoles via [4+1] cycloaddition.

- Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

- Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC - NIH. [Link]

- Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (

- Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. PMC - NIH. [Link]

- Isoxazole synthesis. Organic Chemistry Portal. [Link]

- 5-methyl-3-isoxazole carboxylic acid hydrazides.

- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]

- Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxyl

- INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).

- Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

Sources

- 1. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. Isoxazole synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. 4-Methyl-1-pentyne, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. L05537.06 [thermofisher.com]

- 7. 4-Methyl-1-pentyne 98.0+%, TCI America 1 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. gfschemicals.com [gfschemicals.com]

- 9. 4-METHYL-1-PENTYNE price,buy 4-METHYL-1-PENTYNE - chemicalbook [chemicalbook.com]

- 10. Ethyl nitroacetate, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 11. Ethyl nitroacetate(626-35-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Chemical Properties of 5-Isobutylisoxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isobutylisoxazole-3-carboxylic acid, a substituted isoxazole derivative, represents a significant scaffold in medicinal chemistry and drug discovery. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which imparts a unique combination of electronic properties and metabolic stability.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound, offering valuable insights for its application in the development of novel therapeutic agents. The presence of both a carboxylic acid and a substituted isoxazole moiety makes this compound a versatile building block for creating a diverse range of molecular architectures with potential biological activity.[3]

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 54°C. Its molecular formula is C8H11NO3, corresponding to a molecular weight of 169.18 g/mol .[4]

| Property | Value | Source |

| Molecular Formula | C8H11NO3 | [4] |

| Molecular Weight | 169.18 g/mol | [4] |

| Melting Point | 54°C | [4] |

| Appearance | Solid | |

| CAS Number | 13478-62-9 |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for isoxazole ring formation. Two primary retrosynthetic approaches are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, and the condensation of a β-ketoester with hydroxylamine.[1][5] Below is a detailed, representative protocol based on the latter approach, which is often favored for its operational simplicity and the availability of starting materials.

Protocol: Synthesis via β-Ketoester Condensation

This synthetic route involves the initial preparation of a β-ketoester, followed by cyclization with hydroxylamine and subsequent hydrolysis of the resulting ester to yield the target carboxylic acid.

Step 1: Synthesis of Ethyl 2,4-dioxo-6-methylheptanoate

The first step is a Claisen condensation between a ketone (in this case, 4-methyl-2-pentanone) and a diester (diethyl oxalate) to form the β-ketoester.

-

Materials: 4-methyl-2-pentanone, diethyl oxalate, sodium ethoxide, diethyl ether (anhydrous), hydrochloric acid (1 M).

-

Procedure:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether, add 4-methyl-2-pentanone (1.0 equivalent) dropwise at 0°C under an inert atmosphere.

-

After stirring for 30 minutes, add diethyl oxalate (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding 1 M hydrochloric acid until the solution is acidic (pH ~2-3).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2,4-dioxo-6-methylheptanoate. This intermediate is often used in the next step without further purification.

-

Step 2: Cyclization with Hydroxylamine

The β-ketoester is then reacted with hydroxylamine to form the isoxazole ring.

-

Materials: Crude ethyl 2,4-dioxo-6-methylheptanoate, hydroxylamine hydrochloride, sodium acetate, ethanol.

-

Procedure:

-

Dissolve the crude ethyl 2,4-dioxo-6-methylheptanoate in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) in water to the ethanolic solution.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ethyl 5-isobutylisoxazole-3-carboxylate.

-

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

-

Materials: Crude ethyl 5-isobutylisoxazole-3-carboxylate, lithium hydroxide or sodium hydroxide, tetrahydrofuran (THF), water, hydrochloric acid (1 M).

-

Procedure:

-

Dissolve the crude ethyl 5-isobutylisoxazole-3-carboxylate in a mixture of THF and water.

-

Add an aqueous solution of lithium hydroxide (1.5 equivalents) or sodium hydroxide (1.5 equivalents).

-

Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Remove the THF under reduced pressure.

-

Cool the aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M hydrochloric acid.

-

The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

-

Caption: Synthetic pathway for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two main functional groups: the carboxylic acid and the isoxazole ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical reactions of this functional group, including:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) will yield the corresponding ester.

-

Amide Formation: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with an amine will produce an amide.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4).

Reactions of the Isoxazole Ring

The isoxazole ring, while generally stable, can undergo several important transformations:

-

Ring Opening: Under strongly basic conditions, the isoxazole ring can be cleaved. This reactivity is particularly relevant in the context of prodrug design, where the isoxazole may serve as a masked form of a more active species that is released under physiological conditions.

-

Rearrangement: Under photolytic or thermolytic conditions, isoxazoles can rearrange to form oxazoles.[1] This transformation proceeds through a transient azirine intermediate.

-

Reduction: Catalytic hydrogenation (e.g., using Pd/C) can lead to the reductive cleavage of the N-O bond, resulting in the opening of the isoxazole ring to form an enaminone.[6]

Caption: Reactivity map of this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group, the isoxazole ring proton, and the acidic proton of the carboxylic acid.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-13 ppm. This signal's chemical shift can be concentration-dependent.[7]

-

Isoxazole Ring Proton (-CH=): A singlet is expected for the proton at the 4-position of the isoxazole ring, likely appearing in the range of 6.0-7.0 ppm.

-

Isobutyl Group (-CH₂CH(CH₃)₂):

-

A doublet for the two methyl groups (-CH(CH₃ )₂) around 0.9-1.0 ppm.

-

A multiplet for the methine proton (-CH (CH₃)₂) between 1.8-2.2 ppm.

-

A doublet for the methylene protons (-CH₂ CH(CH₃)₂) adjacent to the isoxazole ring, expected around 2.6-2.8 ppm.

-

-

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.

-

Carboxyl Carbon (-COOH): A signal in the range of 165-185 ppm.[7]

-

Isoxazole Ring Carbons: Two quaternary carbons (C3 and C5) and one methine carbon (C4). C3, attached to the carboxylic acid, is expected around 155-165 ppm. C5, bearing the isobutyl group, is anticipated around 170-180 ppm. The C4 carbon should appear further upfield, typically in the 100-110 ppm region.

-

Isobutyl Group Carbons: Signals for the methylene, methine, and methyl carbons are expected in the aliphatic region of the spectrum (10-40 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the absorptions of the carboxylic acid group.

-

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[8]

-

C=O Stretch: A strong, sharp absorption band between 1710 and 1760 cm⁻¹. The presence of the isoxazole ring may slightly influence the exact position of this band.[8]

-

C-O Stretch: A medium to strong absorption in the 1210-1320 cm⁻¹ region.

-

Isoxazole Ring Vibrations: The C=N and C=C stretching vibrations of the isoxazole ring are expected to appear in the 1400-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) would likely lead to fragmentation.

-

Molecular Ion (M⁺): A peak at m/z = 169, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: Common fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[9] Fragmentation of the isobutyl side chain and cleavage of the isoxazole ring are also expected.

Caption: Analytical workflow for this compound.

Conclusion

This compound is a valuable heterocyclic compound with a rich chemical landscape defined by the interplay of its carboxylic acid and isoxazole functionalities. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is paramount for its effective utilization in medicinal chemistry and drug development. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this and related isoxazole-containing molecules, facilitating the design and synthesis of new chemical entities with therapeutic potential.

References

- Conti, P., et al. (Year). Synthesis of all stereoisomers of 5-(2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid. Journal Name, Volume(Issue), pages. [Link not available]

- Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry, 65(4), 1003–1007. [Link]

- Wikipedia. (n.d.). Isoxazole.

- Zhou, X., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 15, 2926–2933. [Link]

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663–2670. [Link]

- MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.

- MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.

Sources

- 1. A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]

- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 5-Isobutylisoxazole-3-carboxylic acid: Structure, Characterization, and Application

Introduction

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the isoxazole ring system—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—stands out for its remarkable versatility and prevalence in a wide array of pharmaceuticals.[1][2] Isoxazole derivatives are known to exhibit diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] This guide provides a detailed technical examination of a specific isoxazole derivative: 5-Isobutylisoxazole-3-carboxylic acid .

This molecule serves as a valuable building block and a potential lead compound in drug discovery. Its structure combines the stable aromatic isoxazole core with two key functional groups: an isobutyl group, which modulates lipophilicity and steric interactions, and a carboxylic acid moiety, a critical functional group for interacting with biological targets.[5] This document will delve into the core molecular structure, advanced spectroscopic characterization methods, a plausible synthetic workflow, and the potential applications of this compound for researchers and professionals in drug development.

Part 1: Molecular Structure and Physicochemical Properties

The precise arrangement of atoms and functional groups in this compound dictates its chemical behavior and pharmacological potential.

IUPAC Name: 5-(2-methylpropyl)-1,2-oxazole-3-carboxylic acid.[]

The structure is characterized by an isoxazole ring substituted at the 5-position with an isobutyl group and at the 3-position with a carboxylic acid. The carboxylic acid group is a high-priority functional group in IUPAC nomenclature, defining the suffix of the name.[7]

Caption: 2D Molecular Structure of this compound.

Physicochemical Data Summary

A compound's physical properties are critical for its handling, formulation, and pharmacokinetic profile. The carboxylic acid moiety allows for strong intermolecular hydrogen bonding, which typically results in higher melting and boiling points compared to non-acidic analogues of similar molecular weight.[8]

| Property | Value | Source |

| CAS Number | 150517-80-9 | [9] |

| Molecular Formula | C₈H₁₁NO₃ | [10] |

| Molecular Weight | 169.18 g/mol | [9][10] |

| Melting Point | 54°C | [9] |

| Appearance | Solid | [11] (by analogy) |

Part 2: Synthesis Pathway

While multiple routes to substituted isoxazoles exist, a common and effective strategy for synthesizing 5-substituted-isoxazole-3-carboxylic esters involves a condensation-cyclization reaction. A plausible pathway for this compound starts with the condensation of a β-ketoester with hydroxylamine. The resulting ester is then hydrolyzed to yield the final carboxylic acid. This "one-pot" approach, which avoids the isolation of intermediates, can improve efficiency and overall yield.[12]

Caption: General Synthetic Workflow for this compound.

Part 3: Spectroscopic Characterization - A Self-Validating System

Confirming the molecular structure of a synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others. The predicted data below serves as a benchmark for researchers aiming to identify and characterize this compound.

Experimental Protocol: General Spectroscopic Analysis

The following protocols are standardized methodologies for obtaining the necessary spectroscopic data.

-

Sample Preparation :

-

NMR : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[13] The choice of solvent is critical, as the acidic proton's chemical shift is highly solvent-dependent.

-

IR : For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid directly on the crystal. Alternatively, prepare a KBr pellet.

-

MS : Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile for analysis via Electrospray Ionization (ESI).[14]

-

-

Instrumentation & Data Acquisition :

-

NMR : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Acquire ¹H NMR, ¹³C NMR, and consider 2D experiments like COSY and HSQC for unambiguous assignments. For ¹³C NMR, a sufficient number of scans is necessary due to the low natural abundance of the isotope.[13]

-

IR : Use a Fourier-Transform Infrared (FTIR) spectrometer, scanning from 4000 cm⁻¹ to 400 cm⁻¹.[13]

-

MS : Employ a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass of the molecular ion, which can confirm the elemental composition.[15]

-

Caption: Experimental Workflow for Spectroscopic Characterization.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for this compound based on established principles and data from analogous structures.[16][17]

| Technique | Predicted Signal/Value | Assignment and Rationale |

| ¹H NMR | δ ~10-13 ppm (broad s, 1H) | -COOH : The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. Its signal disappears upon D₂O exchange.[16] |

| δ ~6.5-6.8 ppm (s, 1H) | C4-H : The single proton on the isoxazole ring. | |

| δ ~2.7-2.9 ppm (d, 2H) | -CH₂- : Protons on the methylene group adjacent to the isoxazole ring. | |

| δ ~2.0-2.3 ppm (m, 1H) | -CH(CH₃)₂ : The methine proton of the isobutyl group. | |

| δ ~0.9-1.1 ppm (d, 6H) | -CH(CH₃)₂ : Protons of the two equivalent methyl groups of the isobutyl moiety. | |

| ¹³C NMR | δ ~160-165 ppm | C=O : Carbonyl carbon of the carboxylic acid.[16] |

| δ ~170-175 ppm | C5 : Carbon of the isoxazole ring attached to the isobutyl group. | |

| δ ~155-160 ppm | C3 : Carbon of the isoxazole ring attached to the carboxylic acid group. | |

| δ ~105-110 ppm | C4 : The CH carbon of the isoxazole ring. | |

| δ ~35-40 ppm | -CH₂- : Methylene carbon of the isobutyl group. | |

| δ ~27-30 ppm | -CH(CH₃)₂ : Methine carbon of the isobutyl group. | |

| δ ~21-24 ppm | -CH(CH₃)₂ : The two equivalent methyl carbons. | |

| Mass Spec. | m/z = 170.0766 ([M+H]⁺) | Molecular Ion : For high-resolution mass spectrometry (HRMS), this corresponds to the protonated molecule (C₈H₁₂NO₃⁺). |

| m/z = 124.0868 | [M-COOH]⁺ : A common fragmentation pattern is the loss of the carboxylic acid group (45 Da).[16] | |

| IR Spec. | ~2500-3300 cm⁻¹ (broad) | O-H stretch : Characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group.[16] |

| ~1700-1725 cm⁻¹ (strong) | C=O stretch : Strong absorption from the carbonyl of the carboxylic acid.[16] | |

| ~1570-1620 cm⁻¹ | C=N and C=C stretch : Absorptions from the isoxazole ring. |

Part 4: Significance in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists for several reasons:

-

Proven Pharmacophore : The isoxazole ring is a component of several marketed drugs, including the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin, demonstrating its metabolic stability and favorable pharmacological properties.[18]

-

Carboxylic Acid Functionality : Carboxylic acids are prevalent in pharmaceuticals as they can form strong ionic interactions and hydrogen bonds with amino acid residues (e.g., Arginine, Lysine) in enzyme active sites or receptors.[5] This moiety is often crucial for a compound's potency and selectivity.

-

Modulation of Physicochemical Properties : The isobutyl group is a non-polar substituent that increases the lipophilicity of the molecule. This property is critical for tuning a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, particularly its ability to cross biological membranes.

-

Synthetic Handle : The carboxylic acid group serves as a versatile synthetic handle for creating derivatives such as esters and amides, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[19] For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and evaluated as potent enzyme inhibitors.[19]

Conclusion

This compound is more than a simple chemical entity; it is a strategically designed molecular scaffold that embodies key principles of modern medicinal chemistry. Its structure, confirmed through a suite of complementary spectroscopic techniques, features a biologically relevant isoxazole core functionalized with groups that control its physicochemical and interactive properties. The in-depth understanding of its structure and characterization detailed in this guide provides researchers with the foundational knowledge required to confidently utilize this compound as a building block for developing next-generation therapeutics. The convergence of a stable heterocyclic core and versatile functional groups ensures that this compound and its derivatives will remain valuable tools in the ongoing quest for novel and effective medicines.

References

- Advances in isoxazole chemistry and their role in drug discovery.RSC Publishing.

- Advances in isoxazole chemistry and their role in drug discovery.

- The recent progress of isoxazole in medicinal chemistry.Bohrium.

- Medicinal Chemistry Perspective of Fused Isoxazole Deriv

- Advances in isoxazole chemistry and their role in drug discovery.CoLab.

- 150517-80-9 Cas No. | 5-Isobutyl-isoxazole-3-carboxylic acid.

- 5-Isobutyl-isoxazole-3-carboxylic acid.Santa Cruz Biotechnology.

- 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947.PubChem.

- Supporting inform

- CAS 910321-93-6 3-Isobutylisoxazole-5-carboxylic acid.BOC Sciences.

- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.MDPI.

- 5-Methylisoxazole-3-carboxylic acid 3405-77-4.Sigma-Aldrich.

- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.PubMed.

- 3-Cyclobutylisoxazole-5-carboxylic acid | C8H9NO3 | CID 80488178.PubChem.

- Physical Properties of Carboxylic Acids.Chemistry LibreTexts.

- What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid?FAQ.

- (PDF) 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.

- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.PubMed.

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.MDPI.

- Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry.PubMed.

- Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

- Spectroscopic Analysis of 5-Methoxyoxazole-2-carboxylic Acid: A Technical Guide.Benchchem.

- Nomenclature of Carboxylic Acids.Chemistry LibreTexts.

- 5-PROPYL-ISOXAZOLE-3-CARBOXYLIC ACID | 89776-75-0.ChemicalBook.

- Spectroscopy of Carboxylic Acids and Nitriles.Chemistry LibreTexts.

- 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1 H NMR.ChemicalBook.

- isoxazole-4-carboxylic acid ethyl ester(80370-40-7) 1 h nmr.ChemicalBook.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in isoxazole chemistry and their role in drug discovery | CoLab [colab.ws]

- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 150517-80-9 Cas No. | 5-Isobutyl-isoxazole-3-carboxylic acid | Matrix Scientific [matrix.staging.1int.co.uk]

- 10. scbt.com [scbt.com]

- 11. 5-甲基异噁唑-3-甲酸 | Sigma-Aldrich [sigmaaldrich.com]

- 12. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. ISOXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER(80370-40-7) 1H NMR spectrum [chemicalbook.com]

- 18. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Potential of 5-Isobutylisoxazole-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Promise of a Novel Isoxazole Derivative

In the landscape of medicinal chemistry, the isoxazole scaffold stands as a privileged structure, consistently yielding compounds with a broad spectrum of pharmacological activities. This technical guide delves into the specific biological potential of 5-Isobutylisoxazole-3-carboxylic acid, a molecule of significant interest for researchers, scientists, and drug development professionals. While direct extensive studies on this particular derivative are emerging, this document synthesizes the wealth of knowledge surrounding the isoxazole-3-carboxylic acid core and leverages structure-activity relationship (SAR) data to project the probable therapeutic avenues for this compound. We will explore its likely mechanisms of action, potential as an enzyme inhibitor, and its prospective roles in anti-inflammatory, antimicrobial, and anticancer applications. This guide is designed to be a comprehensive resource, providing not only theoretical insights but also actionable experimental protocols to empower further investigation and accelerate the journey from compound to clinic.

The Isoxazole-3-Carboxylic Acid Scaffold: A Foundation of Diverse Bioactivity

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a configuration that imparts a unique electronic and structural character. This core is present in several FDA-approved drugs, highlighting its clinical significance. The addition of a carboxylic acid group at the 3-position further enhances its potential for biological interactions, often acting as a key pharmacophore for engaging with enzyme active sites or receptors.

Isoxazole derivatives have demonstrated a remarkable range of biological activities, including:

-

Anti-inflammatory Effects: Many isoxazole-containing compounds exhibit potent anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade.

-

Anticancer Properties: The isoxazole scaffold has been incorporated into numerous molecules with demonstrated cytotoxicity against various cancer cell lines.

-

Antimicrobial Activity: Isoxazole derivatives have shown efficacy against a range of bacterial and fungal pathogens.

-

Enzyme Inhibition: The isoxazole-3-carboxylic acid moiety is a known inhibitor of various enzymes, with xanthine oxidase being a prominent target.

The specific biological profile of an isoxazole derivative is heavily influenced by the nature and position of its substituents. The isobutyl group at the 5-position of the isoxazole ring in our topic compound is expected to significantly modulate its pharmacological properties.

Projected Biological Activities of this compound: A SAR-Guided Exploration

While direct experimental data on this compound is limited, we can infer its likely biological activities by examining the structure-activity relationships of analogous compounds.

Xanthine Oxidase Inhibition: A Promising Avenue for Gout and Hyperuricemia Treatment

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid.[1] Overproduction of uric acid can lead to hyperuricemia and gout. Several studies have highlighted the potential of 5-substituted isoxazole-3-carboxylic acids as potent xanthine oxidase inhibitors.[1][2]

The isoxazole-3-carboxylic acid scaffold itself is a key structural feature for XO inhibition.[1] The substituent at the 5-position plays a crucial role in modulating the inhibitory potency. While many studies have focused on aryl or complex heterocyclic groups at this position, the presence of an alkyl group like isobutyl is of significant interest. The hydrophobic nature of the isobutyl group could facilitate favorable interactions within the hydrophobic pocket of the xanthine oxidase active site.

Hypothesized Mechanism of Action: this compound likely acts as a competitive or mixed-type inhibitor of xanthine oxidase, binding to the molybdenum-pterin center of the enzyme and preventing the substrate from accessing the active site.

Anti-inflammatory Potential: Targeting Key Inflammatory Mediators

The isoxazole nucleus is a well-established anti-inflammatory pharmacophore. The mechanism of action for many anti-inflammatory isoxazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3]

The isobutyl group at the 5-position could enhance the binding affinity and selectivity for the COX-2 isoenzyme, which possesses a larger hydrophobic channel compared to COX-1. This selectivity is a desirable trait for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Hypothesized Signaling Pathway:

Antimicrobial and Anticancer Activities: Broadening the Therapeutic Horizon

The versatility of the isoxazole scaffold extends to antimicrobial and anticancer applications. The presence of an isobutyl group could enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes or be taken up by cancer cells.

-

Antimicrobial Activity: The activity of isoxazole derivatives against various bacterial and fungal strains has been documented. The mechanism often involves the disruption of essential cellular processes.

-

Anticancer Activity: Many isoxazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Further screening of this compound against a panel of microbial strains and cancer cell lines is warranted to explore these potential activities.

Synthesis of this compound

General Synthetic Scheme:

Experimental Protocols for Biological Evaluation

To facilitate the investigation of the biological activities of this compound, the following detailed experimental protocols are provided.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by quantifying the reduction in uric acid formation.

Materials and Reagents:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine

-

Allopurinol (positive control)

-

Potassium Phosphate Buffer (50 mM, pH 7.5)

-

Dimethyl Sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Microplate reader

Protocol:

-

Preparation of Solutions:

-

Dissolve xanthine in the phosphate buffer to a final concentration of 150 µM.

-

Dissolve xanthine oxidase in the phosphate buffer to a final concentration of 0.1 U/mL.

-

Prepare a stock solution of this compound and allopurinol in DMSO. Create serial dilutions in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the test compound solution (or allopurinol/vehicle control).

-

Add 100 µL of the xanthine solution.

-

Initiate the reaction by adding 100 µL of the xanthine oxidase solution.

-

-

Measurement:

-

Immediately measure the absorbance at 295 nm every minute for 15 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the rate of uric acid formation (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

-

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay evaluates the ability of the test compound to inhibit COX-1 and COX-2 enzymes.

Materials and Reagents:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Celecoxib (selective COX-2 inhibitor, positive control)

-

Indomethacin (non-selective COX inhibitor, positive control)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

EIA-based Prostaglandin E2 (PGE2) detection kit

Protocol:

-

Enzyme and Compound Preparation:

-

Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Prepare serial dilutions of this compound and control compounds in the reaction buffer.

-

-

Assay Procedure:

-

In separate wells of a 96-well plate, pre-incubate the enzyme with the test compound or control for 15 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time (e.g., 10 minutes) at 37°C.

-

-

Measurement:

-

Stop the reaction and measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each compound concentration.

-

Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).

-

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

Materials and Reagents:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well sterile microplates

-

Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Protocol:

-

Compound and Inoculum Preparation:

-

Prepare serial twofold dilutions of this compound and control antibiotics in the appropriate broth.

-

Prepare a standardized microbial inoculum as per CLSI guidelines.

-

-

Assay Procedure:

-

Add 100 µL of the compound dilutions to the wells of a 96-well plate.

-

Add 100 µL of the microbial inoculum to each well.

-

Include positive (microbe only) and negative (broth only) controls.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

-

Measurement and Analysis:

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

In Vitro Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses the effect of the compound on the metabolic activity of cancer cells, providing an indication of cell viability.

Materials and Reagents:

-

Cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Protocol:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

-

Measurement and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

-

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Projected Biological Activity Profile of this compound

| Biological Target/Activity | Predicted Outcome | Rationale based on SAR |

| Xanthine Oxidase Inhibition | Potent Inhibitor (Low µM to nM IC50) | Isoxazole-3-carboxylic acid scaffold is a known XO inhibitor. The 5-isobutyl group can provide favorable hydrophobic interactions in the active site. |

| COX-2 Inhibition | Selective Inhibitor | The isoxazole core is present in known COX-2 inhibitors. The isobutyl group may enhance selectivity for the larger COX-2 binding pocket. |

| Antimicrobial Activity | Moderate to Good Activity | The lipophilic isobutyl group may enhance cell membrane penetration. |

| Anticancer Cytotoxicity | Potential Activity | The isoxazole scaffold is found in various cytotoxic compounds. Lipophilicity may improve cellular uptake. |

Future Directions and Concluding Remarks

This compound represents a promising, yet underexplored, molecule in the vast chemical space of isoxazole derivatives. The SAR-based predictions outlined in this guide strongly suggest its potential as a multi-target agent with possible applications in the treatment of gout, inflammation, microbial infections, and cancer.

The immediate next steps for researchers should involve the efficient synthesis of this compound and its rigorous evaluation using the detailed protocols provided herein. Subsequent lead optimization efforts could focus on modifying the isobutyl group or introducing further substitutions on the isoxazole ring to enhance potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a foundational resource to stimulate and guide further research into the biological activities of this compound. It is through such systematic investigation that the full therapeutic potential of this intriguing molecule can be realized.

References

- Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663–2670. [Link]

- Huang, D., Chen, Y., Wang, Y., Zhang, Y., Sun, Q., & Liu, G. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 271, 116443. [Link]

- Hawash, M., Assali, M., Jaradat, N., & Abualhasan, M. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech, 12(11), 311. [Link]

- Kumar, M., & Kumar, V. (2023). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 13(1), 133-144. [Link]

- Al-Hourani, B. J., Sharma, S. K., & Wuest, W. M. (2016). The Isostatome: A Database of Isosteres and Their Applications in Drug Design. Journal of Chemical Information and Modeling, 56(7), 1215–1222. [Link]

Sources

- 1. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of 5-Isobutylisoxazole-3-Carboxylic Acid: A Proposed Research Framework

For: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isobutylisoxazole-3-carboxylic acid is a small molecule with potential for biological activity, yet its mechanism of action remains largely uncharacterized in publicly available scientific literature. This technical guide outlines a comprehensive, multi-pronged research framework designed to systematically investigate and elucidate the molecular mechanisms by which this compound exerts its effects. By integrating computational approaches with robust in vitro and in vivo experimental workflows, this guide provides a roadmap for target identification, validation, and pathway analysis, ultimately enabling a thorough understanding of the compound's pharmacological profile.

Introduction: The Isoxazole Scaffold and the Uncharacterized Potential of this compound

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, antibacterial, and anticancer agents.[1] The versatility of the isoxazole moiety stems from its unique electronic properties and its ability to engage in various non-covalent interactions with biological macromolecules. While derivatives of isoxazole-3-carboxylic acid have been explored for activities such as xanthine oxidase inhibition and immunomodulation, the specific biological targets and mechanism of action for this compound are not currently established.[2][3][4]

This document serves as a proactive guide for researchers embarking on the characterization of this novel compound. Instead of presenting a known mechanism, we propose a logical and scientifically rigorous workflow to uncover it. The subsequent sections will detail a phased approach, from initial target hypothesis generation to in-depth cellular and in vivo validation.

Phase I: Target Identification and Hypothesis Generation

The initial phase of investigation focuses on generating plausible hypotheses for the molecular target(s) of this compound. A combination of computational and experimental screening methods is recommended for broad and unbiased target exploration.

In Silico Target Prediction

Computational methods provide a rapid and cost-effective means to prioritize potential protein targets based on the chemical structure of this compound.

-

Reverse Docking: Screen the compound against a library of known protein binding sites to identify potential targets with high predicted binding affinity.

-

Pharmacophore Modeling: Compare the structure of this compound to known active ligands to identify shared pharmacophoric features and infer potential targets.

-

Target Prediction Algorithms: Utilize machine learning-based tools that predict protein targets based on ligand chemistry.

High-Throughput Experimental Screening

Broad experimental screening is crucial for unbiased identification of molecular targets.

-

Biochemical Assays: Screen the compound against a panel of purified enzymes and receptors.[5] This is particularly relevant for identifying direct inhibitors or activators of enzymatic activity. A diverse panel covering major enzyme classes (e.g., kinases, proteases, phosphatases) should be employed.

-

Cell-Based Phenotypic Screening: Utilize high-content imaging or reporter gene assays to identify cellular phenotypes modulated by the compound. This can provide clues about the affected signaling pathways.

Phase II: Target Validation and Mechanistic Elucidation

Once a list of putative targets is generated, the next phase involves validating these interactions and elucidating the downstream consequences of target engagement.

Direct Target Engagement Assays

Confirming direct physical binding between this compound and its putative target is a critical validation step.

-

Surface Plasmon Resonance (SPR): A label-free method to quantify the binding affinity and kinetics of the interaction in real-time.

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the thermodynamic parameters of the interaction.

-

Cellular Thermal Shift Assay (CETSA): Assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

In Vitro Functional Assays

Following confirmation of direct binding, the functional consequence of this interaction must be determined. The specific assay will depend on the nature of the validated target.

| Target Class | Example In Vitro Assay | Purpose |

| Enzyme | Enzyme kinetics study (e.g., Michaelis-Menten) | Determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki). |

| Receptor | Radioligand binding assay | Quantify the affinity of the compound for the receptor and its ability to displace a known ligand. |

| Ion Channel | Electrophysiology (e.g., patch-clamp) | Characterize the effect of the compound on ion channel gating and conductance. |

Cellular Pathway Analysis

Understanding the impact of target engagement on cellular signaling pathways is essential.

-

Western Blotting: To probe for changes in the phosphorylation status or expression levels of key downstream signaling proteins.

-

Quantitative PCR (qPCR): To measure changes in the expression of target genes.

-

Immunofluorescence Microscopy: To visualize changes in the subcellular localization of the target protein or downstream effectors.

Workflow for Target Validation and Pathway Analysis

Figure 1. A streamlined workflow for the validation of putative targets and subsequent elucidation of the cellular mechanism of action.

Phase III: In Vivo Efficacy and Pharmacodynamic Studies

The final phase of preclinical investigation involves assessing the effects of this compound in a relevant animal model.

Animal Model Selection

The choice of animal model will be dictated by the validated in vitro mechanism of action. For example, if the compound is found to be an inhibitor of a key inflammatory enzyme, a model of inflammatory disease (e.g., collagen-induced arthritis in mice) would be appropriate.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

-

Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to establish an appropriate dosing regimen.

-

Pharmacodynamics (PD): Measure target engagement and downstream pathway modulation in vivo at various doses and time points. This can be achieved by analyzing relevant biomarkers in tissue or blood samples.

Experimental Protocol: In Vivo Target Engagement Study

-

Animal Dosing: Administer this compound to the selected animal model at various doses.

-

Tissue Collection: At specified time points post-dosing, collect tissues of interest.

-

Tissue Lysis and Protein Extraction: Prepare protein lysates from the collected tissues.

-

Target Engagement Analysis: Utilize techniques such as CETSA or immunoprecipitation followed by mass spectrometry to quantify the extent of target engagement.

-

Biomarker Analysis: Measure downstream biomarkers (e.g., phosphorylated proteins, gene expression) to correlate with target engagement.

Logical Flow of In Vivo Studies

Figure 2. A logical progression for the in vivo evaluation of this compound, from initial model selection to proof-of-concept efficacy studies.

Conclusion

While the precise mechanism of action for this compound is yet to be determined, the research framework outlined in this guide provides a clear and comprehensive path forward. By systematically progressing through target identification, validation, and in vivo characterization, the scientific community can effectively uncover the therapeutic potential of this and other novel chemical entities. This structured approach, grounded in scientific integrity and logical progression, is essential for advancing our understanding of new molecular entities and their potential applications in drug discovery and development.

References

- Novalix. Biochemical assays. [Link]

- MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

- PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]

- PubMed. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. [Link]

- MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

- PubMed Central. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. [Link]

- PubMed. Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3)

- PubMed. In vitro immunomodulatory effects of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide on the cellular immune response. [Link]

- PubMed.

- ResearchGate. (PDF) The Active Metabolite of UTL-5g, 5-Methylisoxazole-3-Carboxylic Acid, is Anti-Inflammatory and Reduces Doxorubicin-Induced Cardiac Toxicity. [Link]

- EXPLORING THE INTERACTION OF 5,6-BENZOCOUMARIN-3-CARBOXYLIC ACID WITH BOVINE SERUM ALBUMIN

- NIH. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

- ResearchGate. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors | Request PDF. [Link]

- Sunway Pharm Ltd. 3-isobutylisoxazole-5-carboxylic acid - CAS:910321-93-6. [Link]

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro immunomodulatory effects of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide on the cellular immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical assays - Novalix [novalix.com]

A Roadmap for the Identification and Validation of Therapeutic Targets for 5-Isobutylisoxazole-3-carboxylic acid

Abstract

5-Isobutylisoxazole-3-carboxylic acid is a heterocyclic small molecule with a structure amenable to forming diverse biological interactions. However, its specific molecular targets within a physiological context remain largely uncharacterized. This technical guide provides a comprehensive, multi-phase strategic framework for the de novo identification and validation of its potential therapeutic targets. We present a logical progression of experimental strategies, beginning with computational prediction and phenotypic screening to generate initial hypotheses. This is followed by robust, state-of-the-art methodologies for direct target deconvolution, including chemical proteomics and genetic screening. Finally, we detail the critical biophysical and cell-based assays required for rigorous target validation and mechanistic elucidation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals aiming to uncover the therapeutic potential of novel chemical entities like this compound.

Introduction to this compound

This compound belongs to the isoxazole class of five-membered heterocyclic compounds. Isoxazole moieties are present in a number of commercially available drugs and are known to participate in a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The structure of this compound, featuring both a hydrophobic isobutyl group and a polar carboxylic acid, suggests the potential for specific interactions with protein binding pockets through a combination of hydrogen bonding and hydrophobic contacts. While derivatives of isoxazole-3-carboxylic acid have been explored as inhibitors for enzymes like xanthine oxidase[4][5], the direct biological targets of the parent compound specified here are not established in scientific literature. This guide, therefore, outlines the systematic process by which such targets can be discovered and validated.

A Strategic Framework for Target Deconvolution

The process of identifying a drug's mechanism of action, often termed target deconvolution, is a critical challenge in drug discovery, especially following cell-based phenotypic screens.[6][7] We propose a three-phase workflow designed to systematically narrow the field of potential targets from the entire proteome down to one or more validated candidates. This strategy integrates computational, genetic, and proteomic approaches to build a robust, evidence-based case for each potential target.[8]

Phase 1: Target Hypothesis Generation

The initial phase focuses on generating a broad list of potential targets or identifying a measurable biological effect, which can then guide more focused downstream experiments.

In Silico Profiling

Computational methods provide a rapid, cost-effective first pass at identifying potential protein targets.[7]

-

Ligand-Based Similarity Searching: The structure of this compound can be used to search databases of known bioactive molecules (e.g., ChEMBL, PubChem). Compounds with high structural similarity may share common targets.

-

Pharmacophore Modeling: A 3D pharmacophore model can be built based on the compound's key chemical features (e.g., hydrogen bond donor/acceptor, hydrophobic center). This model is then used to screen 3D protein structure databases to find proteins with complementary binding pockets.

-

Molecular Docking: The compound can be computationally docked against a library of protein crystal structures (e.g., Protein Data Bank) to predict binding poses and estimate binding affinities. Targets with the most favorable predicted binding energies are prioritized.

Phenotypic Screening

Parallel to in silico work, the compound should be tested in a panel of cell-based phenotypic assays to identify a clear, reproducible biological effect.[6] The choice of assay should be guided by the known activities of the broader isoxazole chemical class.[1][9]

-

Example Phenotypes: Anti-inflammatory (measuring cytokine release, e.g., IL-6, TNF-α, in LPS-stimulated macrophages), anti-proliferative (measuring viability in a panel of cancer cell lines), or antimicrobial activity.[2][10]

-

Causality: A confirmed, dose-dependent phenotype is the crucial starting point for target deconvolution efforts. It provides the biological context needed to sift through potential binding partners and identify the one(s) responsible for the effect.

Phase 2: Identification of Direct Binding Partners

Once a phenotype is established, the next phase aims to identify the specific protein(s) that the compound binds to in order to elicit that effect. This is a critical bottleneck in phenotypic drug discovery.[6]

Affinity-Based Chemical Proteomics

This powerful biochemical method uses a modified version of the small molecule to "pull down" its binding partners from a complex protein mixture, such as a cell lysate.[11][12] The captured proteins are then identified by mass spectrometry.[6][13]

Experimental Protocol: Affinity-Based Pulldown

-

Probe Synthesis: Synthesize a derivative of this compound with a linker attached to a non-essential position (determined via Structure-Activity Relationship studies). The linker terminates in a high-affinity tag, such as biotin.[12]

-

Lysate Preparation: Prepare a native protein lysate from cells that exhibit the desired phenotype.

-

Incubation: Incubate the biotinylated probe with the cell lysate. As a crucial control, a parallel incubation should be performed where the lysate is pre-incubated with an excess of the original, unmodified compound to competitively block specific binding sites.

-

Capture: Add streptavidin-coated magnetic beads to the lysate to capture the probe and any bound proteins.

-

Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads or the probe.

-

Elution: Elute the specifically bound proteins from the beads.

-

Analysis: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are significantly enriched in the probe sample compared to the competition control are considered high-confidence "hits."

Genetic Interaction Mapping (CRISPR Screens)

Genetic methods offer an orthogonal approach to identify targets. CRISPR-based screens can systematically test which gene knockouts, knockdowns (CRISPRi), or activations (CRISPRa) alter a cell's sensitivity to the compound.[14][15]

-

Workflow: A pooled library of guide RNAs, targeting every gene in the genome, is introduced into a population of cells.[18] The cells are then treated with a sub-lethal dose of this compound. After a period of growth, the guide RNA sequences in the surviving population are quantified. Guides that are enriched or depleted relative to an untreated control population point to genes that modulate the compound's activity.[15]

Phase 3: Target Validation and Mechanistic Elucidation

Hits from Phase 2 are merely candidates. This final, crucial phase uses precise biophysical and cell-based assays to confirm direct binding, measure functional impact, and verify that engagement of the target in cells leads to the observed phenotype.[19]

Biophysical Confirmation of Direct Binding

Surface Plasmon Resonance (SPR) SPR is a gold-standard, label-free technique for quantifying biomolecular interactions in real-time.[20][21] It provides precise data on whether two molecules bind, how fast they bind (kₐ), how quickly they dissociate (kₔ), and the overall strength of the interaction (K₋).[22][23]

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization: Covalently immobilize the purified candidate target protein onto the surface of an SPR sensor chip.[21]

-

Analyte Injection: Flow a series of precise concentrations of this compound across the chip surface through a microfluidic channel.[23]

-

Detection: A detector measures changes in the refractive index at the chip surface, which are proportional to the mass of the compound binding to the immobilized protein. This is recorded in real-time as a sensorgram.[20]

-

Kinetic Analysis: The association and dissociation phases of the sensorgram are fit to a binding model to calculate the kinetic (kₐ, kₔ) and affinity (K₋) constants. A specific, dose-dependent binding response confirms a direct interaction.

| Parameter | Description | Typical Value Range for Hits |

| kₐ (on-rate) | Rate of association between compound and target | 10³ - 10⁷ M⁻¹s⁻¹ |

| kₔ (off-rate) | Rate of dissociation of the compound-target complex | 10⁻¹ - 10⁻⁵ s⁻¹ |

| K₋ (Affinity) | Equilibrium dissociation constant (kₔ/kₐ) | 10 nM - 50 µM |

Cellular Thermal Shift Assay (CETSA) CETSA is a powerful method to verify that a compound binds to its target within the complex milieu of an intact cell.[24][25] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[26][27]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Treatment: Treat intact cells with either the compound or a vehicle control.

-

Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).

-

Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.[28]

-

Detection: Quantify the amount of the soluble target protein remaining at each temperature using a specific antibody (e.g., via Western Blot or AlphaScreen).

-

Analysis: Plot the percentage of soluble protein versus temperature to generate a "melting curve." A shift in the curve to higher temperatures in the compound-treated samples is direct evidence of target engagement in a physiological environment.[24][28]

Biochemical Functional Assays

Confirming direct binding is necessary but not sufficient. It must be shown that this binding event modulates the protein's function.

-

If the target is an enzyme: Develop an assay to measure the enzymatic activity (e.g., conversion of a substrate to a product). Test the compound's ability to inhibit or activate this activity and determine its potency (IC₅₀ or EC₅₀).[2]

-

If the target is a receptor: Use a reporter gene assay to measure the downstream signaling output of the receptor. Determine if the compound acts as an agonist or antagonist.

-

If the target is a non-enzymatic protein: An assay could measure its ability to bind to a known partner protein, and the compound's ability to disrupt or enhance this protein-protein interaction.

Cellular Pathway Analysis

The final step is to connect the direct functional modulation of the validated target to the original phenotype observed in Phase 1.

-

Downstream Marker Modulation: Using the cellular model from the phenotypic screen, treat cells with the compound and measure the activity of key downstream signaling nodes of the validated target (e.g., phosphorylation of a substrate via Western Blot). This should correlate with the phenotypic outcome.

-

Target Knockdown Phenocopy: Use siRNA or CRISPR to specifically reduce the expression of the validated target protein. This genetic perturbation should replicate the phenotype observed with compound treatment, providing the ultimate validation that the compound's activity is mediated through this specific target.

Data Synthesis and Candidate Prioritization

Throughout this process, data from each phase must be integrated to build a compelling case for a specific target. A candidate like this compound may have multiple binding partners, and this workflow helps to distinguish the therapeutically relevant target(s) from off-targets.

| Evidence Type | Phase 1: Hypothesis | Phase 2: Identification | Phase 3: Validation |

| Computational | High docking score | - | - |

| Phenotypic | Dose-dependent activity | - | Target knockdown phenocopies activity |

| Proteomic | - | Enriched in pulldown vs. control | - |

| Genetic | - | Sensitizes/Rescues phenotype | - |

| Biophysical | - | - | Confirmed direct binding (SPR, CETSA) |

| Biochemical | - | - | Potent functional modulation (IC₅₀/EC₅₀) |